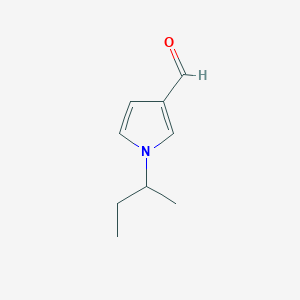![molecular formula C10H8N2O3 B12890921 N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide](/img/structure/B12890921.png)
N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide is an organic compound with the molecular formula C10H8N2O3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide typically involves the reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride to form the intermediate 2-acetamido-5-nitrobenzoic acid. This intermediate is then cyclized to form the oxazole ring, followed by reduction of the nitro group to an amine. The final step involves the reaction of the amine with acryloyl chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact pathways involved depend on the specific biological context and the targets being studied .
類似化合物との比較
Similar Compounds
(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid: This compound shares the oxazole ring structure but has a boronic acid group instead of an acrylamide moiety.
N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide: This compound has a cyclopropane ring instead of the acrylamide moiety.
Uniqueness
N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide is unique due to its combination of the oxazole ring and the acrylamide moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C10H8N2O3/c1-2-9(13)11-6-3-4-8-7(5-6)12-10(14)15-8/h2-5H,1H2,(H,11,13)(H,12,14) |
InChIキー |
GOPRHNWRLWMWGC-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)









![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)

